molecular formula C20H24N2O2 B2864886 2-Phenyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)butan-1-one CAS No. 2034322-35-3

2-Phenyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)butan-1-one

Cat. No.: B2864886
CAS No.: 2034322-35-3
M. Wt: 324.424
InChI Key: YXPUPCSYOJCSCG-UHFFFAOYSA-N
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Description

2-Phenyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)butan-1-one is a complex organic compound characterized by its unique structure, which includes a phenyl group, a pyridin-4-yloxy group, and a piperidin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)butan-1-one typically involves multiple steps, starting with the preparation of the piperidin-1-yl group. One common method is the reaction of piperidine with pyridin-4-ol under acidic conditions to form the piperidin-1-yl group. This intermediate is then reacted with phenylbutanone in the presence of a suitable catalyst to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain a pure final product.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)butan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and a variety of alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Phenyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)butan-1-one has shown potential in several scientific research applications:

  • Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its biological activity, including potential antimicrobial and antiviral properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of neurological disorders.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Phenyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)butan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The phenyl group and the pyridin-4-yloxy group are believed to play crucial roles in binding to receptors or enzymes, leading to biological effects. Further research is needed to fully elucidate the exact mechanisms involved.

Comparison with Similar Compounds

2-Phenyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)butan-1-one is unique due to its specific structural features. Similar compounds include:

  • 2-Phenyl-1-(4-(pyridin-3-yloxy)piperidin-1-yl)butan-1-one: Similar structure but with a different position of the pyridin group.

  • 2-Phenyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)butan-1-one: Another positional isomer with distinct biological activity.

  • 2-Phenyl-1-(4-(pyridin-4-yloxy)morpholin-4-yl)butan-1-one: Similar core structure but with a morpholine group instead of piperidine.

These compounds share similarities in their core structures but differ in their substituents, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

2-phenyl-1-(4-pyridin-4-yloxypiperidin-1-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-2-19(16-6-4-3-5-7-16)20(23)22-14-10-18(11-15-22)24-17-8-12-21-13-9-17/h3-9,12-13,18-19H,2,10-11,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXPUPCSYOJCSCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCC(CC2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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